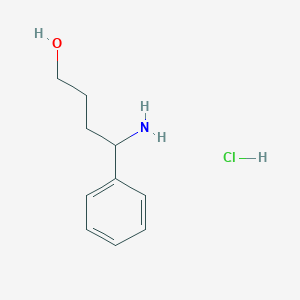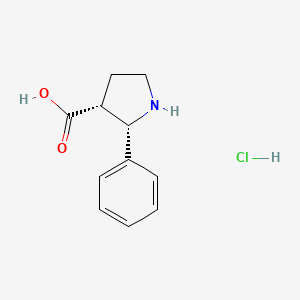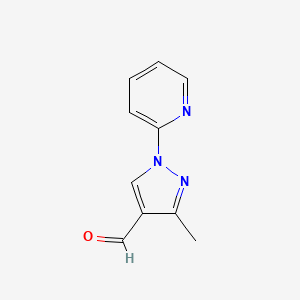
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 3-acetylpyridine with hydrazine hydrate, followed by cyclization and subsequent formylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to reflux temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Uniqueness
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring and the aldehyde group can significantly affect the compound’s interaction with biological targets and its overall chemical behavior .
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
3-methyl-1-pyridin-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-9(7-14)6-13(12-8)10-4-2-3-5-11-10/h2-7H,1H3 |
InChI-Schlüssel |
MIFZXTZWACWFBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13006721.png)
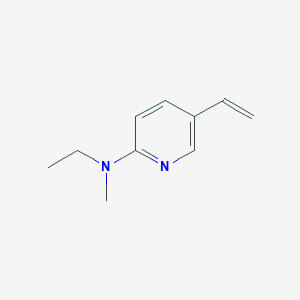

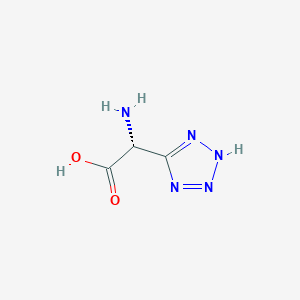
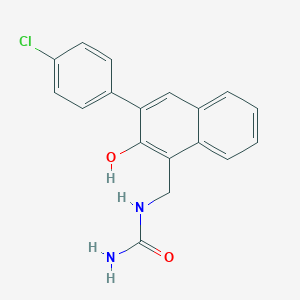
![[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13006752.png)
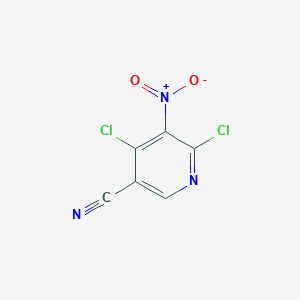
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine](/img/structure/B13006773.png)
![tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride](/img/structure/B13006780.png)
![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)
